molecular formula C14H15ClN2O3S B486124 5-Chloro-8-quinolinyl 1-piperidinesulfonate CAS No. 825607-47-4

5-Chloro-8-quinolinyl 1-piperidinesulfonate

Cat. No.: B486124
CAS No.: 825607-47-4
M. Wt: 326.8g/mol
InChI Key: NPYWLDMSMOKTSV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 1-piperidinesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 1-piperidinesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-quinolinyl 1-piperidinesulfonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidinesulfonate group makes it a versatile compound for various applications .

Biological Activity

5-Chloro-8-quinolinyl 1-piperidinesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system substituted with a chloro group and a piperidine sulfonate moiety. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds related to 5-chloro-8-quinolinyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar quinoline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays demonstrate that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound's interaction with cellular receptors may lead to the modulation of apoptotic pathways, enhancing cell death in tumor cells .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects. It has been shown to inhibit phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides critical for neuronal signaling . This inhibition could potentially lead to improved cognitive function and protection against neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It inhibits phosphodiesterases (PDEs), leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are crucial for numerous cellular processes .

Study on Antimicrobial Activity

A study published in PMC highlighted the antimicrobial efficacy of similar quinoline derivatives against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain derivatives, showcasing their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Anticancer Research

In a recent investigation, compounds structurally related to 5-chloro-8-quinolinyl were tested against various cancer cell lines. The lead compound exhibited an IC50 value of 15 µM against breast cancer cells, demonstrating significant cytotoxicity . Further molecular docking studies suggested that the compound binds effectively to the active site of key oncogenic proteins.

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialMIC AssayMIC = 4 µg/mL
AnticancerIC50 AssayIC50 = 15 µM
NeuroprotectivePDE InhibitionSignificant inhibition

Properties

IUPAC Name

(5-chloroquinolin-8-yl) piperidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYWLDMSMOKTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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